An In-depth Technical Guide to the Physical and Chemical Properties of 5beta-Mestanolone
An In-depth Technical Guide to the Physical and Chemical Properties of 5beta-Mestanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5beta-Mestanolone (also known as 17α-methyl-5β-dihydrotestosterone), a synthetic anabolic-androgenic steroid. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its key characteristics. Information is presented in structured tables for clarity, alongside detailed experimental protocols for its synthesis, characterization, and bioactivity assessment. Furthermore, this guide includes visual diagrams generated using Graphviz to illustrate critical signaling pathways and experimental workflows, adhering to stringent visualization standards for clarity and contrast.
Introduction
5beta-Mestanolone, systematically named (5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, is a synthetic derivative of dihydrotestosterone (DHT).[1] It is the 5β-epimer of mestanolone (the 5α-isomer). As an agonist of the androgen receptor (AR), its biological activity and metabolic fate are of significant interest in endocrinology and pharmacology. Understanding its fundamental physical and chemical properties is crucial for its application in research and potential therapeutic development.
Physical and Chemical Properties
The key physical and chemical properties of 5beta-Mestanolone are summarized in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value |
| IUPAC Name | (5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[1] |
| Synonyms | 17α-Methyl-5β-dihydrotestosterone, 17β-Hydroxy-17α-methyl-5β-androstan-3-one[1] |
| CAS Number | 3275-58-9[1] |
| Molecular Formula | C₂₀H₃₂O₂[1] |
| Molecular Weight | 304.47 g/mol [2] |
| Melting Point | 79/120-121 °C[3] |
| Boiling Point (Predicted) | 416.1 ± 38.0 °C (at 760 mmHg)[4] |
| Flash Point (Predicted) | 177.6 ± 19.4 °C[4] |
| XLogP3 | 3.8[1] |
| Solubility | Ethanol: ~1.0 mg/mL[5][6]Methanol: ~1.0 mg/mL[5][6]Acetonitrile: 1 mg/mL[6]DMSO: Soluble[5] |
Signaling Pathway and Stereochemical Relationships
5beta-Mestanolone exerts its biological effects primarily through the activation of the androgen receptor, a ligand-activated nuclear transcription factor.
Androgen Receptor Signaling Pathway
Upon entering a target cell, 5beta-Mestanolone binds to the androgen receptor (AR) located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of androgen-responsive genes, ultimately leading to a physiological response.
Stereochemical Relationship
5beta-Mestanolone is a stereoisomer of Mestanolone (5α-Mestanolone). Both are 17α-methylated derivatives of dihydrotestosterone (DHT). The key structural difference lies in the stereochemistry at the C5 position of the steroid's A-ring. In 5beta-Mestanolone, the hydrogen at C5 is in the beta position, resulting in a cis-fused A/B ring system. In contrast, 5alpha-Mestanolone has the hydrogen in the alpha position, leading to a trans-fused A/B ring system. This seemingly minor difference significantly impacts the overall shape of the molecule and its biological activity.
Experimental Protocols
Synthesis
A common method for the synthesis of 17α-methylated-3-keto steroids like 5beta-Mestanolone involves the oxidation of the corresponding 3-hydroxy precursor.
Protocol: Oxidation of 17α-methyl-5β-androstane-3,17β-diol
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Dissolution: Dissolve the starting material, 17α-methyl-5β-androstane-3,17β-diol, in a suitable solvent such as acetone or dichloromethane.
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Oxidation: Add an oxidizing agent, for example, Jones reagent (chromium trioxide in sulfuric acid) or pyridinium chlorochromate (PCC), dropwise to the solution while stirring at a controlled temperature (typically 0°C to room temperature).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Quench the reaction by adding a reducing agent like isopropanol to neutralize the excess oxidant.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5beta-Mestanolone.
Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of anabolic steroids. Due to their low volatility, steroids typically require derivatization prior to analysis.
Protocol: GC-MS Analysis of 5beta-Mestanolone
-
Sample Preparation: For biological samples (e.g., urine), perform an initial extraction using a solid-phase extraction (SPE) column (e.g., C18). If the steroid is conjugated, an enzymatic hydrolysis step with β-glucuronidase is necessary.[7]
-
Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Add a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithiothreitol, to form trimethylsilyl (TMS) ethers of the hydroxyl groups.[8] Heat the mixture (e.g., at 60°C for 20 minutes) to ensure complete reaction.
-
GC-MS Conditions:
-
Injector: Splitless injection at a temperature of approximately 280°C.
-
Column: A non-polar capillary column, such as one with a SE-54 phase.[9]
-
Oven Program: Start at an initial temperature of around 180-200°C, hold for a few minutes, then ramp up to a final temperature of approximately 320°C.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[7]
-
-
Data Analysis: Identify 5beta-Mestanolone by comparing its retention time and mass spectrum with that of a certified reference standard.
Bioactivity Assessment: Luciferase Reporter Assay
This in vitro assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Protocol: Androgen Receptor Luciferase Reporter Assay
-
Cell Culture and Plating: Culture a suitable cell line (e.g., LNCaP, 22Rv1, or a transfected cell line like CV1-ARluc) in the appropriate medium.[10][11] Plate the cells in a 24- or 96-well plate at a predetermined density (e.g., 3 x 10⁴ cells/well for a 24-well plate) in a medium containing charcoal-stripped fetal bovine serum to remove endogenous steroids.[10]
-
Transfection (if necessary): For cell lines not endogenously expressing the necessary components, co-transfect the cells with an AR expression plasmid and a reporter plasmid containing an androgen-responsive promoter (e.g., MMTV or PSA) upstream of a luciferase gene. A co-transfected Renilla luciferase plasmid can be used for normalization.[10]
-
Compound Treatment: Prepare serial dilutions of 5beta-Mestanolone and a vehicle control (e.g., 0.1% ethanol or DMSO). After allowing the cells to adhere and recover (typically 24-48 hours), replace the medium with fresh medium containing the different concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.[10]
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to each well.
-
Luciferase Activity Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the stop reagent and the Renilla substrate to measure the luminescence of the control reporter.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and plot the results as a function of the 5beta-Mestanolone concentration to generate a dose-response curve.
Conclusion
This guide provides a detailed summary of the physical and chemical properties of 5beta-Mestanolone, along with practical experimental protocols and visual aids for understanding its biological context. The compiled data and methodologies serve as a valuable resource for researchers and professionals engaged in the study of androgens and related compounds. The clear presentation of quantitative data, detailed protocols, and illustrative diagrams aims to facilitate further research and development in this field.
References
- 1. 5beta-Mestanolone | C20H32O2 | CID 244808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mestanolone [drugfuture.com]
- 3. 5β-ANDROSTAN-17α-METHYL-17β-OL-3-ONE | Steraloids Inc. [steraloids.com]
- 4. ikigaicorporation.com [ikigaicorporation.com]
- 5. Buy Mestanolone | 521-11-9 | >98% [smolecule.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mestanolone [webbook.nist.gov]
- 10. Luciferase reporter assay [bio-protocol.org]
- 11. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
